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Glycylhistidine

Cat. No.: B12062811
M. Wt: 212.21 g/mol
InChI Key: YIWFXZNIBQBFHR-UHFFFAOYSA-N
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Description

Significance of Dipeptides and Tripeptides in Fundamental Biological Systems Research

Dipeptides and tripeptides, the simplest members of the peptide family, are short chains consisting of two or three amino acids linked by peptide bonds. bachem.comyoutube.com Despite their small size, these molecules are fundamental to numerous physiological processes, acting as signaling molecules, neurotransmitters, and growth factors. nih.govresearchgate.netlongdom.org Their wide spectrum of biological activities makes them crucial for regulating cellular communication, immune responses, and enzymatic activity. longdom.org

In the context of research and drug development, the simplicity of di- and tripeptides is a major advantage. nih.gov Their low molecular weight, cost-effective synthesis, and the relative ease with which their structure can be modified make them attractive models for quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net Researchers utilize these small peptides to understand fundamental biological transport mechanisms, as dedicated transporters like PepT1 and PepT2 mediate their uptake in the intestines and kidneys, respectively. bachem.com This makes them ideal candidates for exploring peptide-based therapeutics and for use as research tools in molecular biology. longdom.org

Research Context and Fundamental Importance of Glycylhistidine as a Model Peptide

This compound (Gly-His) is a dipeptide composed of the amino acids glycine (B1666218) and histidine. hmdb.ca It is frequently employed in biochemical research as a model system, primarily due to its well-defined structure and its capacity for metal ion coordination. researchgate.net The presence of the histidine residue, with its imidazole (B134444) side chain, makes this compound an excellent model for studying the interactions between peptides and metal ions like copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). researchgate.netnih.gov

The study of such interactions is critical because metal ions play ubiquitous roles in biology, acting as cofactors for enzymes and stabilizing protein structures. However, an excess of free metal ions can be toxic. nih.gov Peptides containing histidine are known to be effective metal-chelating agents. researchgate.net Research using this compound helps elucidate the fundamental principles of how peptides bind to metals, which is relevant for understanding how the body transports and manages these essential ions. researchgate.netnih.gov The simplicity of this compound allows researchers to investigate these complex coordination chemistries without the confounding variables present in larger, more complex proteins. researchgate.net

Overview of this compound's Structural Features Relevant to Research Applications

The utility of this compound in research is directly linked to its specific molecular structure. The key components contributing to its function as a model peptide are the glycine residue, the histidine residue, and the peptide bond that links them.

Glycine Residue : As the simplest amino acid, with only a hydrogen atom for its side chain, glycine provides structural flexibility and a non-bulky N-terminal end. This simplicity helps to isolate the chemical activities of the more complex histidine residue in research studies.

Histidine Residue : The defining feature of the histidine residue is its imidazole side chain. mdpi.com This aromatic, five-membered ring contains two nitrogen atoms, which are excellent ligands for coordinating with transition metal ions. researchgate.netmdpi.com At physiological pH, the imidazole ring can exist in both protonated and deprotonated states, allowing it to participate in proton transfer reactions and to form stable chelate complexes with metals like copper. researchgate.netmdpi.com This metal-binding capacity is a central focus of research involving this compound. researchgate.netresearchgate.net

Peptide Bond : The amide bond linking the carboxyl group of glycine to the amino group of histidine is a rigid, planar structure. This bond, along with the N-terminal amino group of glycine and the imidazole nitrogens of histidine, forms the primary coordination sites for metal ions. researchgate.net Studies have shown that in metal complexes, the copper (II) ion can be coordinated by the nitrogen from the alpha-amino group of glycine, the deprotonated amide nitrogen of the peptide bond, and a nitrogen atom from the imidazole ring of histidine. wikipedia.org

These features make this compound a versatile tool for investigating peptide chemistry, metal-ligand interactions, and the biochemical basis of metal transport and sequestration. nih.govmdpi.com

Data Tables

Table 1: Computed Physicochemical Properties of this compound

This table summarizes key computed properties of the this compound molecule.

PropertyValueSource
Molecular Formula C₈H₁₂N₄O₃ nih.gov
Molecular Weight 212.21 g/mol nih.gov
Exact Mass 212.09094026 Da nih.gov
Topological Polar Surface Area 121 Ų nih.gov
Hydrogen Bond Donor Count 4 nih.gov
Hydrogen Bond Acceptor Count 5 nih.gov
Rotatable Bond Count 4 nih.gov

Table 2: Key Structural Features of this compound and Their Research Relevance

This table outlines the primary structural components of this compound and their significance in biochemical research applications.

Structural FeatureDescriptionRelevance in Research Applications
Glycine Residue The N-terminal amino acid, featuring a simple hydrogen side chain.Provides structural simplicity and flexibility, minimizing steric hindrance in binding studies. wikipedia.org
Histidine Residue The C-terminal amino acid, containing an imidazole side chain.The imidazole ring is a primary site for metal ion coordination, making it a model for studying metal-peptide interactions. researchgate.netmdpi.com
Peptide Bond The amide linkage between glycine and histidine.The deprotonated amide nitrogen can act as a coordination site for metal ions, contributing to the stability of metal-peptide complexes. researchgate.netwikipedia.org
N-terminal Amino Group The free amino group (-NH₂) at the glycine end.Acts as a key coordination site for metal ions like copper (Cu²⁺). researchgate.net

Table 3: Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4O3 B12062811 Glycylhistidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFXZNIBQBFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901798
Record name NoName_945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Histidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Approaches and Derivatization Strategies for Glycylhistidine

Classical Solution-Phase Peptide Synthesis Methodologies for Glycylhistidine

Solution-phase peptide synthesis, while a more traditional and often more labor-intensive method compared to solid-phase techniques, remains a viable strategy for the preparation of dipeptides like this compound. This approach involves the reaction of protected amino acid derivatives in a suitable solvent, followed by deprotection and purification steps. The formation of the peptide bond in solution requires the activation of the carboxyl group of one amino acid and the protection of the amino group of the other to prevent self-polymerization and other side reactions.

The key to a successful solution-phase synthesis of this compound lies in the selection of appropriate protecting groups for the α-amino group of glycine (B1666218) and the imidazole (B134444) side chain of histidine. Commonly used α-amino protecting groups for the glycine residue include the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group. peptide.comekb.eg The Z group is typically removed by catalytic hydrogenation, while the Boc group is labile to acid. peptide.com

The imidazole ring of histidine presents a particular challenge due to its nucleophilic nature, which can lead to side reactions and racemization. Therefore, protection of the imidazole nitrogen is crucial. A variety of protecting groups have been developed for this purpose, with the trityl (Trt) group being a common choice in many synthetic schemes. researchgate.net

The general strategy for the solution-phase synthesis of this compound would involve the following steps:

Protection of the α-amino group of glycine, for example, with a Boc group to form Boc-Gly-OH.

Protection of the imidazole side chain of histidine, for instance, with a Trt group, and esterification of the carboxyl group to yield a derivative like H-His(Trt)-OMe.

Coupling of Boc-Gly-OH with H-His(Trt)-OMe in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to form the protected dipeptide, Boc-Gly-His(Trt)-OMe.

Simultaneous deprotection of the Boc and methyl ester groups, followed by the removal of the Trt group to yield the final this compound peptide.

Solid-Phase Peptide Synthesis Techniques for this compound and its Analogs

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides, including this compound and its analogs, due to its efficiency, ease of automation, and simplified purification procedures. nih.gov In SPPS, the C-terminal amino acid (histidine in this case) is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner by the successive addition of protected amino acids. nih.gov

A common strategy for the SPPS of this compound utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function. google.com A detailed example of a similar synthesis for the tripeptide Glycyl-Histidyl-Lysine (GHK) provides a clear blueprint that can be adapted for this compound. google.comresearchgate.net

The key components and steps in the Fmoc-based solid-phase synthesis of this compound are:

Resin: A suitable solid support is the first requirement. Wang resin is a common choice for the synthesis of peptides with a C-terminal carboxylic acid. google.comresearchgate.net

Protecting Groups: The Fmoc group is used for the temporary protection of the α-amino group of the incoming amino acid (glycine). For the histidine side chain, a more permanent protecting group is needed that is stable to the basic conditions used for Fmoc removal. The trityl (Trt) group is a widely used protecting group for the imidazole side chain of histidine in Fmoc-based SPPS. peptide.comresearchgate.net

Coupling (Activation): To facilitate the formation of the peptide bond, the carboxylic acid of the incoming Fmoc-protected glycine must be activated. A combination of activating agents is often used, such as 1-hydroxybenzotriazole (B26582) (HOBT) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of a base like N,N-diisopropylethylamine (DIPEA) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.comresearchgate.net

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.com

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions. researchgate.net

A typical synthetic cycle for adding glycine to the resin-bound histidine would involve:

Deprotection of the Fmoc group from the N-terminus of the resin-bound histidine.

Washing the resin to remove excess deprotection reagents.

Coupling of Fmoc-glycine, pre-activated with HOBT/DIC, to the free amino group of the resin-bound histidine.

Washing the resin to remove excess reagents and byproducts.

This cycle is repeated for each amino acid to be added. For this compound, after the coupling of glycine, a final Fmoc deprotection is performed, followed by cleavage from the resin.

Table 1: Key Reagents in the Solid-Phase Synthesis of this compound

Reagent/ComponentFunctionReference
Wang ResinInsoluble polymer support for anchoring the C-terminal amino acid. google.comresearchgate.net
Fmoc (9-fluorenylmethoxycarbonyl)Temporary protecting group for the α-amino group. google.com
Trt (Trityl)Protecting group for the imidazole side chain of histidine. peptide.comresearchgate.net
HOBT (1-hydroxybenzotriazole)Additive to suppress side reactions and racemization during coupling. google.comresearchgate.net
DIC (N,N'-diisopropylcarbodiimide)Carbodiimide used as a coupling agent to activate the carboxylic acid. google.comresearchgate.net
DMAP (4-dimethylaminopyridine)Catalyst for the coupling reaction. researchgate.net
PiperidineBase used for the removal of the Fmoc protecting group. google.com
TFA (Trifluoroacetic acid)Strong acid used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. researchgate.net

Advanced Methods for Peptide Bond Formation in this compound Synthesis

Beyond the classical solution-phase and solid-phase methods, ongoing research explores the fundamental mechanisms of peptide bond formation and develops novel strategies for more efficient and environmentally benign synthesis.

Mechanistic Studies of Peptide Bond Formation (e.g., Glycine as a model system)

Computational studies, often using density functional theory (DFT), have provided significant insights into the mechanism of peptide bond formation, with the reaction between two glycine molecules serving as a fundamental model. These studies have investigated both concerted and stepwise mechanisms for the formation of the peptide bond. researchgate.netug.edu.pl For the reaction between a neutral glycine and a protonated glycine, the stepwise mechanism is generally favored, with a relatively low energy barrier. ug.edu.pl Some computational models suggest that if the reaction is initiated by a glycine molecule protonated at the hydroxyl oxygen, the process could even be barrier-free and exothermic, implying the potential for peptide bond formation under interstellar conditions. ug.edu.pl These theoretical investigations help in understanding the intricate details of the reaction pathway and can guide the development of more efficient catalytic systems.

Thermodynamic and Kinetic Analysis of Peptide Bond Formation in Various Solvent Environments

The solvent environment plays a crucial role in the thermodynamics and kinetics of peptide bond formation. researchgate.net Studies on the protolytic equilibria of Glycyl-histidine in aqueous solutions have been conducted, providing thermodynamic characteristics such as pK°, ΔG°, ΔH°, and ΔS° for the dissociation of the dipeptide. researchgate.net While this provides valuable data on the behavior of the final product in solution, more specific research into the kinetic and thermodynamic parameters of the this compound synthesis reaction itself in different solvents is needed for a complete understanding. Computational studies on the condensation of glycine have shown that solvents like methanol (B129727) may be slightly more favorable than water, both kinetically and thermodynamically, for peptide bond formation. researchgate.net In contrast, non-polar, aprotic solvents like cyclohexane (B81311) are less effective. researchgate.net

Catalytic Effects of Mineral Surfaces and Other Substrates on Prebiotic Peptide Synthesis

In the context of the origin of life, the catalytic role of mineral surfaces in promoting prebiotic peptide synthesis is a significant area of research. It has been demonstrated that mineral surfaces, such as clays (B1170129) (e.g., montmorillonite) and layered double hydroxides, can concentrate amino acids and facilitate the formation of peptide bonds, even in aqueous environments where hydrolysis is a competing reaction. nih.govnih.gov These minerals can act as adsorption templates, aligning the amino acids and promoting peptide bond formation during processes like wetting-drying cycles. nih.gov Specifically, the synthesis of histidyl-histidine has been achieved under plausible prebiotic conditions, and this dipeptide has been shown to catalyze the formation of glycyl-glycine, suggesting a potential role for histidine-containing peptides as primitive protoenzymes. nih.gov The abiotic synthesis of histidine itself under simulated prebiotic conditions has also been shown to be plausible, further supporting the potential for such catalytic systems to have existed on the early Earth. mdpi.com

Design and Synthesis of this compound-Based Peptidomimetics for Structural and Functional Studies

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity. The design and synthesis of this compound-based peptidomimetics is an active area of research aimed at exploring and modulating the biological activities of the parent dipeptide.

Strategies for designing peptidomimetics often involve modifying the peptide backbone or the side chains. nih.govnih.gov For this compound, this could involve:

Backbone Modifications: Replacing the amide bond with a more stable isostere, such as a reduced amide bond (CH₂-NH) or a triazole ring. N-alkylation of the peptide bond can also be employed to introduce conformational constraints. nih.gov

Side Chain Modifications: The imidazole ring of histidine is a frequent target for modification to alter its electronic properties, basicity, and steric bulk. This can include alkylation or arylation at various positions on the ring. mdpi.com

Conformational Constraints: Introducing cyclic structures or rigid scaffolds to lock the peptidomimetic into a specific bioactive conformation. This can involve cyclization of the peptide backbone or the incorporation of constrained amino acid analogs. nih.govmdpi.com

For instance, synthetically modified L-histidine-rich peptidomimetics have been synthesized and evaluated for their antimicrobial activity. nih.gov While these are not direct this compound mimetics, they demonstrate the principle of modifying the histidine residue to achieve desired biological effects. Another approach involves the development of "peptidines," which are glycine-amidine-based oligomers that can be synthesized using both solution- and solid-phase methods, offering a platform for creating diverse peptide-like structures. researchgate.net

The synthesis of these peptidomimetics often requires multi-step organic synthesis protocols, which can be complex and require careful planning of protecting group strategies and reaction conditions.

Synthetic Modification and Derivatization of this compound for Enhanced Research Utility

The dipeptide Glycyl-L-histidine (Gly-His) serves as a valuable scaffold in biochemical research, primarily due to its multiple reactive sites: the N-terminal amine of the glycine residue, the carboxyl group of the histidine residue, and the imidazole ring of the histidine side chain. Strategic chemical modifications at these sites can produce derivatives with enhanced properties for specific research applications, such as site-specific protein labeling, bioconjugation, and the development of novel materials.

One of the most significant areas of research involves the selective modification of the N-terminal amine when the Gly-His sequence is located at the N-terminus of a peptide or protein. This sequence, often referred to as a "Gly-His tag," enables highly selective chemical reactions under physiological conditions. The imidazole ring of the histidine residue plays a crucial role in this selectivity, acting as an intramolecular general base catalyst that enhances the nucleophilicity of the adjacent N-terminal glycine's amino group. This allows for targeted acylation reactions at this position, even in the presence of other potentially reactive amines, such as the epsilon-amino group of lysine (B10760008) residues. dtu.dkresearchgate.net

A key strategy for this N-terminal modification is the use of specialized acylating agents. For instance, 4-methoxyphenyl (B3050149) (MMP) esters have been identified as effective reagents for the selective acylation of Gly-His sequences. dtu.dkresearchgate.net This method facilitates the introduction of small, reactive functional groups, like azides or alkynes, which can then be used in bioorthogonal "click chemistry" reactions to attach larger molecules such as fluorophores, biotin, or complex drug candidates. dtu.dkresearchgate.net

Another notable reagent is 6-azido-6-deoxy-D-glucono-δ-lactone (azidogluconolactone). researchgate.netnih.govbiopharmaspec.com This sugar-based lactone reacts efficiently and site-selectively with the N-terminal amine of Gly-His tags at a physiological pH of 7.5. nih.govbiopharmaspec.com This reaction, known as gluconoylation, is a non-enzymatic post-translational modification that can be exploited for various research purposes. nih.govbiopharmaspec.com A significant application of this technique has been in vaccine development, where the azide (B81097) group installed via gluconoylation is used to click the antigen onto virus-like particles (VLPs), creating a precisely oriented, multimeric antigen display. nih.gov While the resulting conjugate can slowly hydrolyze, the reversibility can be inhibited by using borate (B1201080) esters to mask the diol structure of the gluconoyl group. nih.gov

Beyond its use in bioconjugation, this compound has been derivatized to create novel materials. One such example is the synthesis of a chiral ionic liquid (CIL). researchgate.net In this process, the Glycyl-L-histidine dipeptide acts as the cation, which is paired with a bis(trifluoroethyl)sulfonyl imide ([NTF₂]) anion through an ion-exchange reaction. researchgate.net The resulting substance, [Gly-L-His][NTF₂], is a CIL with potential applications in chiral recognition and separation technologies. researchgate.net

The inherent metal-chelating properties of the Gly-His motif, primarily through the imidazole nitrogen atoms and the N-terminal amine, also make its derivatives useful in studying metal-protein interactions and for applications like immobilized metal affinity chromatography. researchgate.netnih.gov

The following table summarizes key synthetic modifications of this compound and its analogs for enhanced research utility.

Modification Strategy Reagent/Method Resulting Derivative Research Utility Citation(s)
N-Terminal Acylation4-Methoxyphenyl (MMP) esters (e.g., MMP-azide)N-acyl-Gly-HisIntroduction of functional groups (azides, alkynes) for click chemistry, protein labeling, and bioconjugate synthesis. dtu.dkresearchgate.net
N-Terminal GluconoylationAzidogluconolactoneN-azidogluconoyl-Gly-HisSite-specific installation of an azide handle for bioconjugation, such as attaching antigens to virus-like particles for vaccine development. researchgate.netnih.govbiopharmaspec.com
Ionic Liquid FormationIon-exchange with bis(trifluoroethyl)sulfonyl imide[Gly-L-His][NTF₂]Creation of a chiral ionic liquid for potential use in chiral recognition and asymmetric synthesis. researchgate.net
Metal ComplexationReaction with divalent metal ions (e.g., Cu²⁺, Zn²⁺)Gly-His-Metal ComplexModel systems for studying metal-peptide interactions; basis for affinity purification tags. researchgate.net

Biochemical Roles and Mechanistic Investigations of Glycylhistidine

Proton Buffering Capacity and pH Homeostasis Studies involving Glycylhistidine

This compound, as a histidine-containing dipeptide (HCD), plays a significant role in intracellular pH regulation. The imidazole (B134444) group of the histidine residue is central to this function. msu.runih.gov With a pKa value of approximately 6.8 to 7.1, which is near physiological pH, the imidazole ring is ideally suited to act as a physicochemical buffer. mdpi.commeatscience.org This allows it to accept or donate protons, thereby resisting large fluctuations in pH within the cellular environment, a process crucial for maintaining homeostasis. msu.runih.gov

Metal Ion Chelation and Coordination Chemistry of this compound Complexes

This compound is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. This process involves the formation of a ring-like structure, known as a chelate, between the dipeptide and the central metal ion. nih.govuaeh.edu.mxresearchgate.net

Binding Modes and Stoichiometry with Transition Metal Ions (e.g., Cu(II), Zn(II), Ni(II), Eu(III), Cd(II), Vanadium)

This compound typically acts as a multidentate ligand, coordinating with metal ions through its terminal amino group, the peptide nitrogen, the carboxylate oxygen, and the imidazole nitrogen atoms of the histidine side chain. nih.govnih.gov The specific coordination mode and stoichiometry (the ratio of ligand to metal) depend on the metal ion, the pH of the solution, and the molar ratio of the reactants.

With Copper(II) , this compound can form various complex species. At lower pH, coordination often begins at the N-terminal amine and the adjacent peptide carbonyl oxygen. As pH increases, deprotonation of the peptide amide nitrogen occurs, leading to its coordination and the formation of a highly stable square-planar complex. unife.it In some cases, a 1:1 Cu(II):this compound complex is formed. nih.gov

With Nickel(II) , this compound can form complexes with different stoichiometries, such as [NiL]+ and [NiLH-2]-, where the tripeptide acts as a quadridentate ligand involving the amino group, two deprotonated amide groups, and an imidazole nitrogen. nih.gov At a 1:1 ligand-to-metal ratio, the planar yellow [NiLH-2]− complex becomes almost 100% abundant above pH 8. nih.gov Potentiometric and spectroscopic studies on Ni(II) and glycine (B1666218) (a component of this compound) show that complex formation is strongly pH-dependent, with successive formation of NiL, NiL2, and NiL3 complexes as pH increases. ijnc.ir

For Vanadium , studies with diperoxovanadate complexes show that this compound interacts to form [VO(O₂)₂(GlyHis)]- isomers. nih.gov The coordination occurs through one of the imidazole ring nitrogens. nih.gov Other transition metals like Zn(II) and Cd(II) also form complexes with histidine-containing peptides, often involving the imidazole nitrogen as a primary binding site. nih.govnih.gov

Spectroscopic and Electrochemical Characterization of Metal-Glycylhistidine Complexes

The structure and properties of metal-Glycylhistidine complexes are extensively studied using various spectroscopic and electrochemical techniques.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor the formation of complexes and determine their geometry. For instance, the formation of Ni(II)-glycine complexes results in shifts in the absorption spectra to shorter wavelengths (higher energy) as more ligands bind, indicating the formation of more stable complexes with stronger ligand field splitting. ijnc.ir For Ni(II) complexes with tripodal amine ligands, UV-Vis spectra show that the crystal field splitting parameter (10 Dq) varies depending on the ligand structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including 1D and 2D techniques like DOSY and HMQC, is crucial for identifying the specific atoms involved in coordination. In the study of diperoxovanadate and this compound, NMR confirmed that coordination occurs at either the ε-N or δ-N of the imidazole ring, resulting in two distinct isomers. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic ions like Cu(II) and V(IV), EPR provides detailed information about the coordination environment and geometry of the metal center. nih.gov

Electrochemical Methods : Techniques such as cyclic voltammetry can be used to study the redox properties of the metal complexes. For vanadium complexes, electrochemical studies are essential for applications like redox flow batteries, where the electron transfer reactions are key. koreascience.krrsc.org

Influence of Imidazole Nitrogen Coordination (ε-N vs. δ-N) on Metal Binding

The imidazole ring of the histidine residue contains two nitrogen atoms, designated as epsilon (ε-N or Nε) and delta (δ-N or Nδ), which can act as coordination sites. The choice of which nitrogen binds to the metal ion is influenced by factors such as steric hindrance, the nature of the metal ion, and the surrounding chemical environment. This choice results in different tautomeric forms of the complex. nih.gov

Ligand Exchange Kinetics in Metal-Glycylhistidine Systems

Ligand exchange kinetics describe the rate and mechanism by which a ligand in a metal complex is replaced by another. nih.gov These reactions are fundamental to understanding the behavior of metal complexes in biological and chemical systems. bohrium.comresearchgate.net

Kinetic studies on the displacement of a tripeptide ligand, glycylglycyl-L-histidine, from a Nickel(II) complex by L-histidine showed that the reaction proceeds via a proton-assisted nucleophilic pathway. nih.gov The rate-determining step was identified as the cleavage of the first bond between the nickel(II) ion and a peptide nitrogen. nih.gov In this specific system, the reaction rate was largely independent of the incoming L-histidine concentration. nih.gov

This compound in Redox Biology and Antioxidant Mechanisms (In Vitro Studies)

In vitro studies suggest that histidine-containing peptides like this compound can exhibit antioxidant properties through various mechanisms. researchgate.netnih.gov These mechanisms include the scavenging of reactive oxygen species (ROS) and the chelation of pro-oxidant metal ions. mdpi.comnih.gov

The ability to chelate transition metals such as copper and iron is a key aspect of its antioxidant activity. mdpi.com By binding these metals, this compound can prevent them from participating in redox reactions, like the Fenton reaction, which generate highly damaging hydroxyl radicals. mdpi.com

Furthermore, the histidine residue itself contributes to radical scavenging. researchgate.net While some studies indicate that histidine has antioxidant capacity in certain assays like the ABTS assay, its effectiveness can vary depending on the specific ROS and the assay method used. researchgate.netnih.gov Peptides containing histidine have been shown to have pH-dependent antioxidant and antimicrobial activities, with increased activity often observed at acidic pH when the imidazole ring is protonated. nih.govmdpi.com The antioxidant effects can be synergistic when combined with other amino acids or phenolic compounds. researchgate.netnih.gov For instance, conjugating a peptide containing histidine with phenolic acids was shown to significantly enhance its antioxidant effects by reducing cellular damage from ROS. nih.gov

Free Radical Scavenging Capabilities of this compound and Related Peptides

This compound and peptides containing this motif exhibit notable antioxidant properties through the direct scavenging of reactive oxygen species (ROS). The imidazole ring of the histidine residue is a key functional group responsible for this activity. Research using electron spin resonance (ESR) spin-trapping techniques has elucidated the specific radical species that these peptides can neutralize. For instance, the related tripeptide Glycyl-L-histidyl-L-lysine (GHK) has been shown to effectively diminish the signals of potent oxidants like hydroxyl (•OH) and peroxyl (ROO•) radicals. nih.govnih.gov However, its activity against the superoxide (B77818) (O₂⁻•) radical is negligible. nih.govnih.gov The effect of GHK on hydroxyl radicals was found to be significantly more potent than that of other endogenous antioxidant peptides, such as carnosine and reduced glutathione (B108866). nih.gov

Studies on simpler dipeptides, such as Glycyl-histidine (Gly-His), have also confirmed their antioxidant potential. Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures a compound's ability to donate a hydrogen atom, Gly-His dipeptides have demonstrated significant radical-scavenging activity. nih.gov This capacity is often attributed to the histidine component, as peptides rich in this amino acid are known for their antioxidant effects. mdpi.com The mechanism involves the imidazole ring acting as a hydrogen donor to stabilize free radicals, thereby terminating the oxidative chain reactions. researchgate.net

The antioxidant activity of peptides can be influenced by their structure and the presence of other functional groups. For example, conjugating phenolic acids to a glutamine–histidine–glycine–valine (QHGV) peptide, derived from oysters, was found to enhance its antioxidant properties significantly. mdpi.com

Peptide/CompoundRadical ScavengedAssay MethodKey FindingReference(s)
Glycyl-L-histidyl-L-lysine (GHK) Hydroxyl (•OH), Peroxyl (ROO•)ESR Spin-TrappingDiminished •OH and ROO• signals; no effect on O₂⁻•. More potent against •OH than carnosine or glutathione. nih.govnih.gov
Glycyl-histidine (Gly-His) DPPH radicalDPPH AssayDemonstrated significant radical-scavenging activity. nih.gov
Histidine-Rich Glycoprotein (HRG) Peroxyl (ROO•)Not SpecifiedExhibited antioxidant activity against peroxyl radicals through self-oxidation. nih.gov
Phenolic Acid-Conjugated QHGV Peptide DPPH radicalDPPH AssayConjugation with phenolic acids enhanced the radical scavenging activity compared to the base peptide. mdpi.com

Metal Ion Chelation as an Antioxidant Mechanism of this compound

A primary indirect antioxidant mechanism of this compound and related peptides is their ability to chelate pro-oxidant transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺). nih.govresearchgate.netmdpi.com These metal ions are notorious for their role in catalyzing the formation of the highly reactive hydroxyl radical via the Fenton reaction. nih.govnih.gov By binding to these metal ions, the peptides form stable complexes that prevent the metal from participating in redox cycling, thereby suppressing the generation of ROS. nih.govmdpi.com

Peptide/CompoundMetal Ion ChelatedEffect of ChelationMethod of InvestigationReference(s)
Glycyl-L-histidyl-L-lysine (GHK) Copper (Cu²⁺), Iron (Fe²⁺)Reduces metal availability for Fenton-like reactions.Not Specified nih.govnih.gov
Histidine-Rich Glycoprotein (HRG) Iron (Fe²⁺)Efficiently inhibited hydroxyl radical production in Fenton's reaction.Fenton's Reaction Assay nih.gov
Histidine Copper (Cu²⁺)Mitigates copper-induced oxidative stress and cytotoxicity.In vitro chelation assays and cell viability studies. nih.gov
Maillard Reaction Products (MRP) from Histidine-Glucose Copper (Cu²⁺)Decreased the pro-oxidant ability of Cu(II).Spectrophotometric monitoring, Rancimat test. researchgate.net

Inhibition of Lipid Peroxidation by this compound and its Analogs (In Vitro)

This compound and its analogs contribute to antioxidant defense by inhibiting lipid peroxidation, the process where oxidants like free radicals attack lipids, leading to cell membrane damage. This protective effect is achieved through both direct radical scavenging and metal ion chelation. In vitro studies have demonstrated that GHK can effectively reduce the formation of cytotoxic lipid peroxidation end-products, such as acrolein and 4-hydroxynonenal. nih.gov

The inhibition of lipid peroxidation is often linked to the peptide's ability to interfere with the radical chain reaction or to prevent its initiation by chelating transition metals. mdpi.commdpi.com For example, the antioxidant activity of Maillard reaction products (MRPs) derived from a heated histidine-glucose system was evaluated using a sunflower seed oil-in-water emulsion. The results, obtained via the Rancimat test, showed a significant decrease in the pro-oxidant ability of Cu(II), indicating that the histidine-derived products protected the lipids from oxidation. researchgate.net Furthermore, some histidine-containing compounds can enhance the activity of key antioxidant enzymes that combat lipid peroxidation. Histidine-rich glycoprotein, for instance, was found to boost the activity of glutathione peroxidase (GSH-Px), an enzyme that plays a vital role in protecting cell membranes from lipid peroxidation damage by reducing lipid hydroperoxides. nih.govmdpi.com

Role of this compound in Enzymatic and Catalytic Processes

This compound as a Model for Histidine-Mediated Catalysis in Enzymes

The dipeptide this compound serves as a fundamental model for understanding the catalytic role of histidine residues in the active sites of many enzymes. The imidazole side chain of histidine is uniquely suited for catalysis because its pKa is near physiological pH, allowing it to act as either a general base or a general acid catalyst. researchgate.net In hydrolysis reactions, for example, the imidazole group can function as a nucleophile, directly attacking the substrate, or as a general base, activating a water molecule for nucleophilic attack. researchgate.netyoutube.com

Studies on the hydrolysis of esters, such as p-nitrophenyl acetate (B1210297), have utilized histidine-containing peptides to mimic enzymatic catalysis. researchgate.netrsc.org Research has shown that even simple dipeptides like this compound possess catalytic activity, although more complex structures often exhibit higher efficiency. For instance, while this compound can catalyze the condensation of glycine, the dipeptide histidyl-histidine (His-His) is a remarkably more effective catalyst in prebiotic models of peptide bond formation, demonstrating turnover numbers significantly greater than one. nasa.govnih.gov This suggests that the proximity and potential cooperation of multiple imidazole groups can enhance catalytic power, a principle observed in the active sites of natural enzymes. researchgate.net

CatalystReaction CatalyzedKey Mechanistic FeatureTurnover Number (if reported)Reference(s)
Histidyl-histidine Glycine condensation (peptide bond formation)Acts as a true catalyst in a prebiotic protoenzyme model.Up to 52 nasa.govnih.gov
Histidine-containing Lipopeptides p-nitrophenyl acetate hydrolysisImidazole group of histidine provides organocatalytic activity.Not Reported rsc.org
Histidine-containing Peptides and Dendrimers Ester hydrolysisImidazole group acts as a nucleophile or general base.Not Reported researchgate.net
This compound Cofactor for Histidine-Dependent DeoxyribozymeTested as a potential cofactor for RNA cleavage.Not Applicable pnas.orgpnas.org

Interactions with Metalloenzymes and Design of Artificial Metalloenzymes Utilizing this compound Motifs

The inherent metal-binding capability of the histidine residue makes this compound and similar peptide motifs valuable components in the design of artificial metalloenzymes. bham.ac.ukrug.nl Artificial metalloenzymes aim to combine the catalytic versatility of transition metal catalysts with the high selectivity and efficiency of protein scaffolds. rug.nlresearchgate.net The this compound motif can be incorporated into larger peptide or protein structures to create a defined coordination site for a catalytically active metal ion. bham.ac.uk

This strategy involves embedding a metal complex within a biomolecular scaffold, where the second coordination sphere provided by the peptide host creates a chiral microenvironment that can dictate the selectivity of the reaction. rug.nl For example, a glycyl-histidine functional group has been chemically incorporated into a DNAzyme scaffold to create a binding site for Zn²⁺ ions, demonstrating how this simple dipeptide motif can be used to engineer novel catalytic systems. researchgate.net The design of these artificial enzymes often involves synthesizing non-natural amino acids or peptide sequences that can bind specific metals and be incorporated into larger, structured scaffolds. bham.ac.uk These engineered biocatalysts have been developed for a range of chemical transformations, including selective C-H bond functionalization, that are not typically accessible to natural enzymes. nih.gov

This compound as a Cofactor or Modulator in Nucleic Acid Catalysis (e.g., Deoxyribozymes)

The catalytic repertoire of nucleic acids can be expanded by using small-molecule cofactors. illinois.edu Deoxyribozymes (DNAzymes), which are catalytic DNA molecules, have been engineered to utilize the amino acid L-histidine as a cofactor for reactions such as RNA phosphoester cleavage. pnas.orggenesilico.pl In these systems, the imidazole group of histidine is proposed to act as a general base, analogous to its role in protein enzymes like RNase A, facilitating the cleavage reaction. pnas.orgpnas.org

Cofactor TestedDeoxyribozyme SystemReactionRelative ActivityReference(s)
L-Histidine Histidine-Dependent Deoxyribozyme (Class II)RNA phosphoester cleavageHigh pnas.orgpnas.org
D-Histidine Histidine-Dependent Deoxyribozyme (Class II)RNA phosphoester cleavageInactive pnas.orgpnas.org
This compound (G-H) Histidine-Dependent Deoxyribozyme (Class II)RNA phosphoester cleavageInactive pnas.orgpnas.org
Histidyl-histidine (H-H) Histidine-Dependent Deoxyribozyme (Class II)RNA phosphoester cleavageInactive pnas.orgpnas.org
Glycylglycine (G-G) Histidine-Dependent Deoxyribozyme (Class II)RNA phosphoester cleavageInactive pnas.orgpnas.org

Intermolecular Interactions and Biological Systems Modeling

The dipeptide this compound, by virtue of its composite amino acid residues, engages in a variety of intermolecular interactions that are fundamental to its roles in biological systems. The simple glycine component provides flexibility, while the histidine residue, with its ionizable imidazole side chain, offers a versatile hub for diverse molecular interactions.

This compound Interactions with Other Biomolecules (e.g., Amino Acids, Peptides, Carbohydrates)

The interactions of this compound with other biomolecules are largely governed by the properties of its histidine side chain, though the peptide backbone also participates in hydrogen bonding.

Interactions with Amino Acids and Peptides: Studies on similar dipeptides, such as glycyl-glycine, have shown that they can interact with free amino acids. For instance, leucine (B10760876) and methionine have been observed to inhibit the uptake and hydrolysis of glycyl-glycine, suggesting a direct interaction at either the transport or hydrolysis stage. ias.ac.in This inhibition by leucine was found to be competitive. ias.ac.in While direct studies on this compound are less common, it is plausible that similar interactions occur, with the added complexity of the histidine's imidazole ring.

The histidine residue itself is known for its versatility in protein interactions. nih.gov It can participate in several types of non-covalent bonds, which would dictate its interactions with other amino acids or peptide sequences. nih.govresearchgate.net These include:

π-π Stacking: The aromatic imidazole ring can stack with other aromatic amino acids like phenylalanine, tyrosine, and tryptophan, with interaction energies significantly larger than typical van der Waals forces. nih.govresearchgate.net

Cation-π Interactions: The neutral imidazole ring can interact attractively with cations, such as the side chains of lysine (B10760008) and arginine. nih.gov

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, allowing it to form stable links with a wide range of amino acid side chains. nih.gov

Interactions with Carbohydrates: The interaction between peptides and carbohydrates is crucial in many biological recognition processes. Sugars like glucose are known to be protein stabilizers. nih.gov Molecular dynamics simulations have shown that glucose tends to interact directly with peptide side chains, particularly with the indole (B1671886) group of tryptophan. nih.gov While not an indole, the aromatic system of this compound's imidazole ring presents a potential site for carbohydrate-π interactions. These interactions, alongside hydrogen bonding between the sugar's hydroxyl groups and the peptide, contribute to the stability of peptide-carbohydrate complexes. nih.gov In larger glycoproteins, specific amino acid sequences are linked to carbohydrate units, often involving residues like aspartic acid and threonine. nih.gov

Role of this compound in Protein-Metal Ion and Protein-Nucleic Acid Interactions

The role of this compound in mediating interactions with metal ions and nucleic acids is almost exclusively determined by its histidine residue. The imidazole side chain is a well-documented ligand for various metal ions and can interact electrostatically and through hydrogen bonds with the phosphate (B84403) backbone of nucleic acids.

Protein-Metal Ion Interactions: The histidine side chain is one of the most important metal-binding residues in proteins. nih.govresearchgate.netnih.gov The basic nitrogen atom (typically NE2) in the imidazole ring possesses a lone pair of electrons, making it an excellent coordinator for divalent metal cations such as Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe²⁺). nih.govresearchgate.net

Analysis of protein structures reveals that when a histidine residue binds a metal ion, the ND1-protonated form is predominant, leaving the NE2 atom to act as the ligand. researchgate.netnih.gov The geometry of this interaction is highly specific, with the cation typically situated in the plane of the imidazole ring. researchgate.net These coordinate interactions are among the strongest non-covalent forces in protein structures. researchgate.netscienceopen.com The dynamic nature of metal binding to proteins, involving rapid exchange and transient binding, is essential for the transport and function of metal ions in cellular processes. mdpi.com

Interactive Data Table: Types of Interactions Involving the Histidine Moiety

Interaction TypeInteracting Partner(s)DescriptionSignificance in Biological Context
Coordinate Bond Metal Cations (e.g., Zn²⁺, Cu²⁺, Fe²⁺)The imidazole nitrogen donates a lone pair of electrons to form a strong coordinate bond with a metal ion. nih.govresearchgate.netEnzyme catalysis, protein structure stabilization, metal transport. mdpi.com
Cation-π Cations (e.g., Lys⁺, Arg⁺)The electron-rich aromatic π-system of the neutral imidazole ring interacts attractively with positively charged ions. nih.govresearchgate.netProtein-protein recognition, structural stability.
π-π Stacking Aromatic Amino Acids (e.g., Trp, Tyr, Phe)Face-to-face or edge-to-face stacking of the imidazole ring with other aromatic rings. nih.govresearchgate.netStabilizing protein folds and protein-protein interfaces.
Hydrogen Bond Polar Amino Acids, Water, Nucleic AcidsThe imidazole ring can act as both a hydrogen bond donor (N-H) and an acceptor (N:). nih.govnih.govProtein folding, ligand binding, interaction with nucleic acid phosphates. nih.gov
Electrostatic Anions (e.g., Phosphate groups)The protonated, positively charged imidazole ring (His⁺) interacts with negatively charged groups. nih.govBinding to the negatively charged phosphate backbone of DNA and RNA. nih.gov

Protein-Nucleic Acid Interactions: Interactions between histidine residues and nucleic acids are critical for many biological processes. nih.gov The pKa of histidine is near physiological pH, allowing it to act as a pH-dependent switch in binding. When protonated, the positively charged imidazole ring can form strong electrostatic interactions with the negatively charged phosphate groups of the DNA and RNA backbone. nih.govquora.com Furthermore, the imidazole ring can participate in hydrogen bonding with the nucleic acid bases or the phosphate-sugar backbone. nih.gov These interactions contribute significantly to the stability of protein-nucleic acid complexes. nih.gov

Studies on Fructosylated this compound Recognition Mechanisms

Fructosylated this compound (FGH) is a derivative formed by the non-enzymatic glycation of the dipeptide, a process relevant to the formation of advanced glycation end-products. Understanding the molecular recognition of FGH is important for developing sensors for glycated products. rsc.org

Recent research has focused on creating synthetic fluorescent receptors for the specific recognition of fructosylated amino acids like FGH in water at physiological pH. rsc.orgrsc.org One successful approach involves novel zinc-terpyridine complexes that incorporate a boronic acid group. rsc.orgrsc.orgresearchgate.net These receptors are designed to use a cooperative two-point recognition mechanism. rsc.orgrsc.org

The recognition of FGH by a meta-isomer of these zinc complexes (referred to as 3Zn) proceeds via:

Covalent Boronate-Diol Bonding: The boronic acid moiety of the receptor forms a reversible covalent bond with the 1,2-diol group present in the fructose (B13574) part of FGH. rsc.orgrsc.org

Metal Coordination: Simultaneously, the imidazole ring of the histidine residue in FGH coordinates with the Zn(II) ion in the receptor complex. rsc.orgrsc.org

This dual interaction ensures high specificity and affinity. Spectroscopic studies, including fluorescence titrations, NMR, and mass spectrometry, combined with DFT calculations, have confirmed this 1:1 binding model. rsc.org Interestingly, the binding of FGH to the 3Zn receptor induces a "turn-on" fluorescence signal, which is attributed to a rigidification of the final complex and a decrease in its hydration. rsc.org While the affinity for FGH is strong, it is somewhat lower than that observed for fructosyl valine (FV), which can engage in a three-point recognition with the same receptor. rsc.org

Interactive Data Table: Binding Affinity of Fructosylated Peptides with a Synthetic Receptor (3Zn)

AnalyteReceptorBinding Constant (K) in M⁻¹Recognition Mechanism
Fructosyl Valine (FV)3Zn1.43 x 10⁵Two-point recognition: Boronate-diol bond and carboxylate-Zn coordination. rsc.org
Fructosylated this compound (FGH) 3ZnMicromolar affinity (lower than FV)Two-point recognition: Boronate-diol bond and imidazole-Zn coordination. rsc.orgrsc.org

Advanced Analytical Methodologies in Glycylhistidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the detailed investigation of Glycylhistidine in solution, providing unparalleled insights into its molecular structure, conformation, and dynamic behavior.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental tools for the structural characterization of this compound. jhu.eduemerypharma.comresearchgate.net 1D ¹H NMR provides initial information on the chemical environment of protons within the molecule, with chemical shifts, coupling constants, and signal integrations offering clues to the primary structure. emerypharma.com However, due to the potential for signal overlap, especially in complex environments, 2D NMR techniques are often essential for unambiguous assignment and detailed structural analysis. uu.nlnih.gov

Correlation Spectroscopy (COSY) is a 2D NMR experiment that reveals scalar couplings between protons, helping to identify adjacent protons within the this compound molecule. emerypharma.com This is crucial for assigning protons within the glycine (B1666218) and histidine residues. Further structural details are provided by techniques like Total Correlation Spectroscopy (TOCSY), which identifies all protons within a spin system, and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which identify protons that are close in space, providing critical information about the peptide's three-dimensional conformation. nih.gov

Table 1: Key NMR Techniques for Structural Elucidation of this compound

NMR TechniqueInformation ProvidedRelevance to this compound
1D ¹H NMR Basic proton chemical shifts and coupling constants. emerypharma.comInitial structural assessment.
2D COSY Correlation of coupled protons. emerypharma.comAssignment of protons in glycine and histidine residues.
2D TOCSY Correlation of all protons in a spin system.Complete assignment of residue spin systems.
2D NOESY/ROESY Through-space correlations of protons. nih.govDetermination of 3D conformation and side-chain orientation.

The dynamic properties of this compound, including conformational exchange and intermolecular interactions, can be investigated using specialized NMR techniques such as Variable-Temperature (VT) NMR and Diffusion Ordered Spectroscopy (DOSY).

Variable-Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to gain insights into dynamic processes. ox.ac.uknih.gov For this compound, VT-NMR has been used to study conformational equilibria over a temperature range, for instance, from 200 to 320 K. nih.gov By observing the changes in NMR parameters, such as chemical shifts, with temperature, it is possible to determine thermodynamic parameters (ΔH° and ΔS°) that characterize the conformational equilibrium of the histidyl side chain. nih.gov This provides a quantitative understanding of the energetic landscape of the molecule's conformations. nih.gov Such experiments can reveal the presence of multiple conformations in solution and the energy barriers between them. beilstein-journals.org

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. jhu.edursc.org While specific DOSY studies on this compound were not found in the searched literature, the technique is highly applicable. It can be used to study the self-aggregation of this compound or its binding to other molecules. In a DOSY experiment, a series of spectra are recorded with varying gradient strengths, leading to an attenuation of the signal intensity that is dependent on the diffusion coefficient of the molecule. ufl.edu The resulting 2D plot displays chemical shifts on one axis and diffusion coefficients on the other, allowing for the resolution of components in a mixture. ox.ac.uk For this compound, this could be used to monitor its interaction with metal ions or other biomolecules by observing changes in its diffusion coefficient upon complex formation. nih.gov

Table 2: NMR Techniques for Dynamic and Interaction Analysis

NMR TechniquePrincipleApplication to this compound Research
Variable-Temperature (VT) NMR Measures NMR spectra at different temperatures to study dynamic processes. ox.ac.ukDetermination of thermodynamic parameters for conformational changes; analysis of rotamer populations. nih.gov
Diffusion Ordered Spectroscopy (DOSY) Separates NMR signals based on molecular diffusion rates. jhu.eduPotential to study self-association and binding to other molecules by monitoring changes in diffusion coefficients. nih.gov

NMR studies focusing on specific nuclei can provide highly detailed information about binding events. For this compound, ¹H NMR is particularly valuable for characterizing its interactions with metal ions.

¹H NMR for Binding Characterization: The histidine residue in this compound is a primary site for metal ion complexation. nih.gov ¹H NMR titration experiments are a powerful method to study the binding of metal ions such as Zn(II), Cu(II), and Fe(III) to the dipeptide. nih.govresearchgate.net During such a titration, the ¹H NMR spectrum of this compound is monitored as a solution of the metal ion is incrementally added. Binding of a metal ion to the imidazole (B134444) ring of the histidine residue causes significant changes in the chemical shifts of the nearby protons. nih.gov Deshielding (downfield shifts) and line broadening of the histidine proton signals are indicative of a binding event. nih.govnih.gov The stoichiometry of the complex, for example, a 1:2 ratio of Zn(II) to histidine, can be determined from these titration experiments. nih.gov Comparative studies have shown that Fenton-active metals like Cu(II) and Fe(III) can bind more efficiently to histidine than Zn(II), as evidenced by more pronounced changes in the NMR spectrum. nih.gov

¹¹B NMR for Binding Characterization: While NMR studies of nuclei like ¹¹B can be very informative for characterizing binding to boron-containing compounds, a review of the available literature did not yield specific examples of ¹¹B NMR being used in the study of this compound. This suggests that this particular application is not a common area of research for this dipeptide.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in this compound research, offering high sensitivity and accuracy for molecular weight determination and the analysis of non-covalent interactions.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for the unambiguous identification and characterization of this compound. resolian.com This technique can determine the molecular mass with enough precision to deduce the elemental composition of the molecule. This is particularly useful for confirming the identity of synthesized this compound or for identifying it in complex biological samples. HR-MS is also instrumental in identifying any potential post-translational modifications, although these are less common for a simple dipeptide compared to larger proteins. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on HR-MS instruments can further confirm the sequence of the dipeptide (glycine-histidine) by identifying characteristic fragment ions. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that allows for the transfer of intact non-covalent complexes from solution to the gas phase for mass analysis. nih.govnih.govpsu.edu This capability is particularly valuable for studying the interactions of this compound with other molecules, such as metal ions. researchgate.net Research has shown that ESI-MS can be used to detect and characterize the complexes formed between histidyl-glycyl containing peptides and alkali metal ions (Li+, Na+, K+). nih.gov The mass spectra can reveal the stoichiometry of these non-covalent complexes, for instance, by showing the presence of mono-, di-, and even trimetallated species in the gas phase. nih.gov The gentleness of the ESI process preserves these weakly bound interactions, providing direct evidence of complex formation that is complementary to solution-phase techniques like NMR. nih.govucla.edu

Electrochemical and Potentiometric Methods

Electrochemical methods are instrumental in studying the formation and redox properties of metal-Glycylhistidine complexes.

Voltammetric techniques are used to study the oxidation-reduction (redox) behavior of metal complexes. sathyabama.ac.in

Cyclic Voltammetry (CV): CV is widely used to investigate the redox behavior of metal complexes in solution. sathyabama.ac.injcsp.org.pk The technique involves scanning the potential of an electrode and measuring the resulting current. A voltammogram, which plots current versus potential, reveals information about the electrochemical processes. sathyabama.ac.in For a metal-Glycylhistidine complex, CV can identify the potentials at which the metal center is oxidized or reduced. analis.com.my The formation of a complex between a metal ion and this compound can cause a shift in the redox potentials compared to the free metal ion, providing evidence of complexation. jcsp.org.pk The shape and separation of the anodic and cathodic peaks can indicate the reversibility and kinetics of the electron transfer process. analis.com.my

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique that uses a series of discrete potential pulses superimposed on a linear potential ramp. maciassensors.com Current is sampled just before and at the end of each pulse, and the difference is plotted. This differential measurement effectively minimizes background (charging) current, resulting in a peak-shaped output that is proportional to the analyte concentration. maciassensors.com DPV is well-suited for studying metal complexes at very low concentrations. maciassensors.comresearchgate.net

Square Wave Voltammetry (SWV): SWV is another sensitive pulse technique that utilizes a symmetrical square waveform superimposed on a potential staircase. maciassensors.compineresearch.com It offers excellent background suppression and is generally faster than DPV, although sometimes considered less sensitive. maciassensors.com The resulting data, a plot of the difference between forward and reverse currents, is highly sensitive to the kinetics of the electrode reaction, making it valuable for mechanistic studies of metal-Glycylhistidine complexes. pineresearch.comum.es

Table 2: Comparison of Voltammetric Techniques for Studying Metal-Glycylhistidine Complexes

TechniqueWaveform PrinciplePrimary Information ObtainedKey Feature
Cyclic Voltammetry (CV)Linear potential sweep, then reversed. sathyabama.ac.inRedox potentials (Epa, Epc), reversibility of electron transfer. analis.com.myProvides a good overview of electrochemical behavior. sathyabama.ac.in
Differential Pulse Voltammetry (DPV)Small pulses on a linear ramp; current measured differentially. maciassensors.comQuantitative analysis at low concentrations. researchgate.netHigh sensitivity due to effective background current suppression. maciassensors.com
Square Wave Voltammetry (SWV)Square wave on a potential staircase; current measured on forward and reverse pulses. pineresearch.comQuantitative analysis and kinetic information. um.esHigh speed and good sensitivity. maciassensors.compineresearch.com

Potentiometry is a widely used and reliable method for determining the stability constants of metal complexes in solution. iau.ir The technique typically involves a pH-metric titration, where a solution containing the metal ion and this compound is titrated with a standard acid or base. scispace.comjmaterenvironsci.com The change in hydrogen ion concentration (pH) is monitored throughout the titration. iau.ir

From the resulting titration curve, the protonation constants of this compound and the formation constants (also known as stability constants, log β) of the metal-Glycylhistidine complexes can be calculated. jmaterenvironsci.comscirp.org Computer programs are often used to refine the data and determine the stoichiometry and stability of the various complex species that form in the solution. iau.irjmaterenvironsci.com These constants are crucial for understanding the strength of the interaction between the metal ion and the peptide.

Table 3: Example Formation Constants for Metal-Amino Acid Complexes Determined by Potentiometry

Metal IonLigandComplex SpeciesLog Formation Constant (log β)Reference
Zn(II)GlycineZn(Gly)5.45 jmaterenvironsci.com
Zn(II)GlycineZn(Gly)₂9.98 jmaterenvironsci.com
Cd(II)GlycineCd(AMBI)(Gly)9.20 scispace.com
Cu(II)GlycineCu(AMBI)(Gly)16.67 scispace.com

*Ternary complex with 2-(aminomethyl)-benzimidazole (AMBI) as the primary ligand.

By titrating a solution of a metal ion with a solution of the ligand (or vice versa) and monitoring the conductance, one can determine the stoichiometry of the resulting complex. The point of inflection in the conductance plot often corresponds to the mole ratio of the complex. This method is particularly useful for studying the formation of ternary complexes, where this compound might bind to a metal ion that is already coordinated to another ligand. domainex.co.uk From the conductance data, the formation constant (Kf) of the complex can also be calculated. nih.gov

Chromatographic Separation and Characterization Methods

Chromatography is essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and quantitative analysis of pharmaceutical compounds, including peptides like this compound. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

For purity analysis, HPLC can effectively separate this compound from any synthesis byproducts, precursors, or degradation products. The area of the main peak relative to the total area of all peaks in the chromatogram provides a measure of its purity. sigmaaldrich.com For quantitative analysis, a calibration curve is constructed by running known concentrations of a this compound standard. The concentration of the unknown sample can then be determined by comparing its peak area to the calibration curve. researchgate.net The lack of a strong chromophore in some amino acids and peptides can present a challenge, but derivatization or the use of specific detectors can overcome this. jocpr.com The development of robust HPLC methods is critical for quality control in both research and manufacturing settings. sigmaaldrich.comjocpr.com

Capillary Electrophoresis (CE) and its Variants for Peptide Separation and Analysis

Capillary Electrophoresis (CE) is a family of powerful and efficient electrokinetic separation techniques performed in narrow-bore fused-silica capillaries. wikipedia.orglibretexts.org It offers high resolution, short analysis times, and requires minimal sample and reagent volumes, making it well-suited for the analysis of peptides like this compound. nih.govsciex.com The fundamental principle involves the differential migration of analytes in an electrolyte solution under the influence of a high-voltage electric field. libretexts.org

The simplest form of CE is Capillary Zone Electrophoresis (CZE) , where separation is based on differences in the charge-to-mass ratio of the analytes. libretexts.orgsciex.comyoutube.com In a typical CZE setup, a buffer-filled capillary connects two buffer reservoirs, each containing an electrode. sciex.com When voltage is applied, ions migrate according to their electrophoretic mobility. youtube.com CZE has proven effective for the high-resolution separation of peptides, including those that differ by only a single amino acid residue. acs.orgnih.gov For this compound, its net charge at a given buffer pH would determine its migration velocity, allowing for its separation from other charged species.

A significant variant of CE is Micellar Electrokinetic Chromatography (MEKC) , which uniquely extends the capability of CE to separate both charged and neutral analytes. wikipedia.orgnih.gov MEKC is a hybrid of electrophoresis and chromatography. nih.gov It is performed by adding a surfactant (such as sodium dodecyl sulfate, SDS) to the buffer at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. nih.govscispace.com These micelles act as a "pseudo-stationary" phase. scitechnol.com Separation is achieved based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. nih.govscitechnol.com This technique is particularly useful for separating small molecules and has been applied to the analysis of amino acids. wikipedia.org this compound, possessing both hydrophilic (peptide backbone) and moderately hydrophobic (imidazole ring) characteristics, can be effectively analyzed by MEKC, where its interaction with the micellar phase governs its separation.

Below is a comparative overview of CZE and MEKC for peptide analysis.

FeatureCapillary Zone Electrophoresis (CZE)Micellar Electrokinetic Chromatography (MEKC)
Separation Principle Based on differences in the charge-to-mass ratio of analytes in a free solution. libretexts.orgyoutube.comBased on differential partitioning of analytes between an aqueous buffer and a micellar pseudo-stationary phase. nih.govscitechnol.com
Applicability Primarily for charged analytes (ions). Neutral molecules are not separated. nih.govSeparates both charged and neutral analytes simultaneously. scispace.com
Buffer Composition Simple aqueous buffer (e.g., phosphate (B84403), borate). nih.govAqueous buffer containing a surfactant (e.g., SDS) above its critical micelle concentration (CMC). scispace.com
Mechanism for this compound Separation Migration based on the net charge of the dipeptide at the operating pH.Separation based on its partitioning behavior between the buffer and the hydrophobic core of the micelles.
Key Advantage Conceptually simple and excellent for separating species with different charges, like various peptides. nih.govnih.govVersatile; can separate complex mixtures containing both ionic and neutral components. nih.gov

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a form of planar chromatography used for the rapid, simple, and inexpensive separation and screening of compounds. ctlatesting.comgetty.edu It is a widely used technique for the analysis of amino acids and peptides. nih.govreachdevices.com The process involves a stationary phase, typically a thin layer of adsorbent like silica (B1680970) gel or cellulose, coated onto a flat carrier such as a glass plate. reachdevices.com A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. ctlatesting.com For this compound, a common mobile phase consists of a mixture like n-butanol, acetic acid, and water. reachdevices.com After development, the separated spots are visualized, often by spraying with a reagent like ninhydrin, which reacts with the amino groups of peptides to produce colored spots. reachdevices.com

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated enhancement of conventional TLC. ctlatesting.comnih.govlongdom.org HPTLC utilizes chromatographic plates with smaller and more uniform sorbent particles (e.g., 5-6 µm), which results in significantly higher separation efficiency, better resolution, and greater sensitivity compared to standard TLC. ctlatesting.comnih.gov The entire process, from sample application to plate development and densitometric scanning, is often automated, which reduces human error and improves reproducibility. ctlatesting.comacclmp.com HPTLC is a powerful tool for the quantitative analysis of compounds and is used extensively in pharmaceutical quality control. nih.goviipseries.org For this compound research, HPTLC can be used not only for initial screening but also for purity assessment and precise quantification. longdom.org

A comparison of TLC and HPTLC highlights the advancements of the latter technique.

ParameterThin-Layer Chromatography (TLC)High-Performance TLC (HPTLC)
Stationary Phase Particle Size Larger, less uniform (10-12 µm). ctlatesting.comSmaller, more uniform (5-6 µm). ctlatesting.com
Separation Efficiency & Resolution Lower resolution, spots are more diffuse.Higher resolution, sharper and more compact bands. nih.gov
Analysis Time Longer development times.Faster, with shorter development distances and times. ctlatesting.com
Sample Application Typically manual, leading to larger spots.Automated, precise application as narrow bands. acclmp.com
Quantification Primarily qualitative or semi-quantitative.Highly suitable for precise quantitative analysis using a densitometer/scanner. iipseries.org
Solvent Consumption Higher per analysis.Lower mobile phase consumption. iptsalipur.org

Other Spectroscopic Techniques

UV-Visible and Circular Dichroism (CD) Spectroscopy for Structural and Interaction Studies

UV-Visible (UV-Vis) and Circular Dichroism (CD) are non-destructive spectroscopic techniques that provide valuable information on the structure of this compound and its interactions with other molecules, particularly metal ions.

UV-Visible Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the imidazole side chain of the histidine residue and the peptide bond contribute to its absorbance in the UV region. This technique is particularly useful for studying the formation of metal complexes. researchgate.net When this compound coordinates with transition metal ions such as copper (Cu²⁺) or nickel (Ni²⁺), changes in the electronic environment of the peptide and the metal ion occur, leading to the appearance of new absorption bands, often in the visible region (d-d transitions) or shifts in the UV bands. nih.govresearchgate.net By monitoring these spectral changes, one can study the stoichiometry and stability of the formed metal-peptide complexes.

Circular Dichroism (CD) Spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgnih.gov Since this compound contains a chiral center (at the α-carbon of histidine), it is CD-active. CD spectroscopy is exceptionally sensitive to the conformation of biomolecules. researchgate.net

Far-UV CD (180-240 nm): This region is dominated by the absorption of the peptide bond. In large proteins, it is used to determine the secondary structure content (e.g., α-helix, β-sheet). nih.govresearchgate.net For a small dipeptide like this compound, the far-UV CD spectrum provides information about the backbone conformation.

Near-UV CD (250-320 nm): This region probes the environment of aromatic amino acid side chains. researchgate.net The signal from the histidine's imidazole ring in this compound falls within this range. Changes in the near-UV CD spectrum are indicative of alterations in the local environment of the histidine residue, which can occur upon ligand binding or changes in tertiary structure. nih.gov

Visible CD: When this compound forms a complex with a metal ion like Cu²⁺, the d-d electronic transitions of the metal become CD-active due to the chiral environment imposed by the peptide. Visible CD is a powerful tool for probing the coordination geometry and stereochemistry of these metal-peptide complexes. nih.gov

The table below summarizes the utility of these spectroscopic methods in this compound research.

TechniqueSpectral RegionProbed ChromophoreInformation Obtained
UV-Visible Spectroscopy UV (200-400 nm) & Visible (400-800 nm)Peptide bond, imidazole ring, metal ion (d-d transitions).Detection of metal-peptide complex formation; stoichiometric analysis. researchgate.net
Circular Dichroism (Far-UV) 180-240 nmPeptide bond amide groups. researchgate.netInformation on the peptide backbone conformation. nih.gov
Circular Dichroism (Near-UV) 250-320 nmHistidine imidazole ring. researchgate.netProbes the local chiral environment of the histidine side chain; detects conformational changes upon binding. nih.gov
Circular Dichroism (Visible) 400-800 nmd-d transitions of a coordinated metal ion (e.g., Cu²⁺).Provides detailed insight into the coordination geometry and stereochemistry of metal-peptide complexes. nih.gov

Fluorescence Spectroscopy and Quenching Studies for Binding Analysis

Fluorescence spectroscopy is an extremely sensitive technique used to investigate molecular interactions and binding events. nih.gov While this compound itself is not intrinsically fluorescent, its binding properties can be effectively studied using extrinsic fluorescence methods, such as through fluorescent labeling and quenching studies.

A powerful approach involves the site-specific, noncovalent labeling of the histidine residue. researchgate.net This can be achieved using fluorescent dyes (fluorophores) that are chemically conjugated to a recognition unit with a high affinity and specificity for histidine tags, such as a tris-nitrilotriacetic acid (tris-NTA) moiety. researchgate.net Once this compound is labeled with such a fluorescent probe, it can be used to monitor its binding to target molecules like proteins or nucleic acids.

Fluorescence quenching is the process where the fluorescence intensity of a fluorophore decreases due to a variety of molecular interactions, such as binding to another molecule (the quencher). nih.gov This phenomenon is central to binding analysis. When the fluorescently-labeled this compound binds to a partner molecule, the interaction can lead to a measurable change in fluorescence. If the binding partner acts as a quencher, the fluorescence intensity will decrease upon complex formation. By systematically titrating the quencher and monitoring the change in fluorescence, one can construct a binding curve. From this data, crucial parameters such as the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction can be determined.

The general steps for a binding analysis using fluorescence quenching are outlined below.

StepDescriptionPurpose
1. Fluorescent Labeling Covalently or non-covalently attach a suitable fluorophore to this compound, often targeting the histidine residue. researchgate.netTo create a fluorescent probe whose signal is sensitive to its local environment and binding events.
2. Initial Measurement Measure the fluorescence emission spectrum of the labeled this compound solution at a fixed concentration.To establish a baseline fluorescence intensity (F₀) in the absence of the binding partner (quencher).
3. Titration Add successive, small amounts of the binding partner (quencher) to the solution of labeled this compound.To induce binding and observe the progressive quenching of the fluorescence signal.
4. Data Acquisition Measure the fluorescence intensity (F) after each addition of the quencher, ensuring the system has reached equilibrium.To collect data on the change in fluorescence as a function of the quencher concentration.
5. Data Analysis Plot the change in fluorescence (F₀/F or ΔF) against the concentration of the quencher. Fit the data to an appropriate binding model (e.g., Stern-Volmer, or a specific binding isotherm).To calculate the binding constant (Kd) and other thermodynamic parameters of the interaction. nih.gov

Theoretical and Computational Investigations of Glycylhistidine

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are fundamental in understanding the intrinsic properties of molecules. These methods solve the electronic structure of a molecule to predict its geometry, energy, and various other electronic characteristics with high accuracy.

Theoretical investigations into Glycylhistidine typically begin with structural optimization to find the most stable three-dimensional arrangement of its atoms. DFT is a widely used method for this purpose, often employing functionals like PBE or B3LYP. researchgate.netnih.gov For analogous molecules like L-histidine and sarcosine, DFT calculations have been successfully used to determine structural properties that are in good agreement with experimental data. nih.govnih.gov Such calculations for this compound would elucidate key geometric parameters, including bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, its electronic properties can be calculated. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, studies on L-histidine crystals have used DFT to calculate the band gap, which was found to be approximately 4.38 eV, indicating its insulating nature. nih.gov Similar calculations for this compound would reveal its electronic structure, influenced by contributions from the orbitals of its constituent atoms, highlighting potential sites for chemical interactions. researchgate.net Furthermore, QM methods can be used to determine the protonation states of the histidine residue's imidazole (B134444) ring by calculating the minimum geometry and energy for each possible state (protonated at one or both nitrogen atoms). escholarship.orgresearchgate.net

Table 1: Common DFT Functionals and Basis Sets for Peptide Analysis

FunctionalBasis SetTypical Application
B3LYP6-311++G(d,p)Geometry optimization, reaction mechanisms, electronic properties. researchgate.netnih.gov
PBE-Structural and electronic properties of crystals. researchgate.netnih.gov
APFD6-31+G(d)Conformational analysis and optimization. mdpi.com
mPW1PW91-Accurate prediction of chemical shifts in proteins. nih.gov

Reaction Mechanisms and Energy Barriers (e.g., Peptide Bond Formation, Radical Stability)

Computational studies are invaluable for mapping the reaction pathways and calculating the associated energy barriers of chemical processes involving this compound. A fundamental reaction is the formation of the peptide bond itself. DFT calculations on the condensation of two glycine (B1666218) molecules have shown that the process faces a significant kinetic energy barrier in the gas phase. mdpi.com Studies have explored both concerted and stepwise mechanisms for peptide bond formation, finding that protonation of one of the reacting amino acids considerably reduces the energy requirements for the reaction. researchgate.net For the reaction between neutral glycine and protonated glycine, a stepwise mechanism with a relatively small energy barrier is preferred. researchgate.net

Another area of investigation is the stability of radicals formed on the peptide. Glycine residues are particularly susceptible to hydrogen abstraction, leading to a stabilized Cα-centered radical. nih.gov This stability arises from the "captodative effect," where the radical center is flanked by both an electron-donating group (the amino group) and an electron-withdrawing group (the carbonyl group). nih.gov Quantum mechanical methods are used to derive the force field parameters needed to simulate these radical species in molecular dynamics studies, ensuring the energies are in excellent agreement with QM calculations. nih.gov These computational approaches provide insight into the thermodynamic favorability and structural consequences of radical formation on the this compound backbone. nih.gov

The biological environment is aqueous, and the presence of solvent molecules can significantly impact the structure, stability, and reactivity of peptides. Computational models can simulate these environmental effects through both implicit and explicit solvation models. mdpi.com Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. mdpi.comresearchgate.net Studies on glycine using PCM have shown that while the HOMO-LUMO energy gap may remain relatively unchanged across different solvents, the total dipole moment can increase significantly in polar solvents like water, indicating enhanced reactivity. researchgate.net

Explicit solvent models involve including a finite number of individual solvent molecules around the solute. mdpi.com These models can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net For example, in solution, the stable conformations of a dipeptide can shift dramatically compared to the gas phase, as intramolecular hydrogen bonds are replaced by more favorable intermolecular hydrogen bonds with water molecules. researchgate.net The ONIOM (our own N-layered Integrated molecular orbital and molecular Mechanics) method is a hybrid approach that treats the solute at a high level of theory (QM) and the surrounding solvent molecules at a lower level (molecular mechanics), offering a balance between accuracy and computational cost. mdpi.com These simulations are crucial for understanding how the cellular environment modulates the reactivity and conformational preferences of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and systems. bohrium.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing detailed insights into conformational dynamics and intermolecular interactions. bohrium.comnih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most populated and energetically favorable shapes it can adopt in solution. nih.gov Analysis of MD trajectories using metrics like the root-mean-square deviation (RMSD) and radius of gyration (Rg) can confirm the stability of certain conformations, such as folded or helical structures. nih.govnih.gov Ramachandran plots derived from simulations can identify the secondary structure preferences of the amino acid residues. nih.gov Studies on similar peptides have shown that they can exhibit a wide range of conformational states within a narrow RMSD range, indicating localized flexibility rather than global unfolding. nih.gov These simulations also reveal the intricate network of intermolecular interactions between the peptide and surrounding water molecules. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the peptide, highlighting key hydration sites that influence its structure and function. nih.gov

Table 2: Key Metrics in Molecular Dynamics Simulations

MetricDescriptionInsight Provided
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein conformations. nih.govAssesses structural stability and conformational changes over time.
Radius of Gyration (Rg) A measure of the compactness of a structure. nih.govIndicates whether a peptide is in a folded (compact) or unfolded (extended) state.
Ramachandran Plot A plot of the backbone dihedral angles (phi and psi) of amino acid residues. nih.govIdentifies allowed and disallowed regions of protein conformation and secondary structure elements.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle. nih.govCharacterizes the structure of solvent shells and specific intermolecular interactions.

In Silico Approaches for Predicting Biochemical Activity and Interactions (e.g., Molecular Docking)

In silico methods, particularly molecular docking, are essential tools in computational drug discovery for predicting the biochemical activity of small molecules. nih.govmdpi.com Molecular docking simulates the binding of a ligand (like this compound) to the active site of a target protein, predicting the preferred binding orientation and affinity. nih.govscispace.com

The process involves generating a variety of conformations for the ligand and placing them within the defined binding pocket of the receptor. scispace.com A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating more favorable binding. scispace.com This technique can be used to screen large libraries of compounds against a specific biological target to identify potential hits. nih.gov For this compound, docking studies could be performed against the active sites of various enzymes or receptors to hypothesize its potential biological roles. For example, by docking it into an enzyme's active site, one can analyze the non-bonding interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, providing a rationale for its inhibitory or functional activity. nih.gov Such computational predictions are valuable for guiding further experimental validation. gsconlinepress.com

Quantitative Structure-Activity Relationship (QSAR) Studies focused on Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that the structural properties of a molecule determine its physicochemical properties, which in turn dictate its biological activity. mdpi.com

A QSAR study on this compound and its analogs would involve several key steps. First, a dataset of molecules with measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov Next, a wide range of molecular descriptors—numerical values that encode different aspects of the molecular structure (e.g., electronic, steric, hydrophobic properties)—are calculated for each molecule. nih.gov Using statistical methods or machine learning algorithms, a model is then developed that correlates a subset of these descriptors with the observed activity. nih.govmdpi.com

A well-validated QSAR model can not only predict the activity of new, unsynthesized compounds but also provide mechanistic insights. nih.govmdpi.com By analyzing the descriptors that are most influential in the model, researchers can identify the key structural features or pharmacophores that are either beneficial or detrimental to the desired activity. nih.gov This information is crucial for the rational design and optimization of lead compounds with improved potency and selectivity. scispace.com

Future Directions and Emerging Research Avenues for Glycylhistidine Studies

Exploration of Novel Synthetic Pathways for Glycylhistidine and its Unnatural Analogs

The future of this compound research is intrinsically linked to the ability to synthesize not only the native dipeptide with high purity and efficiency but also a diverse array of its unnatural analogs. Modern peptide chemistry offers a powerful toolkit to achieve these goals. While classical solution-phase and solid-phase peptide synthesis (SPPS) remain foundational, research is moving towards more innovative and efficient methodologies.

Future efforts will likely focus on enzymatic and chemo-enzymatic strategies to form the peptide bond under milder, more environmentally friendly conditions. Moreover, the synthesis of unnatural analogs—where either the glycine (B1666218) or histidine is replaced by a non-proteinogenic amino acid, or where the backbone is modified—opens up new possibilities. These analogs are crucial for probing structure-activity relationships, enhancing stability, and introducing novel functionalities. For instance, incorporating photo-responsive or fluorescent amino acids could create powerful tools for studying molecular interactions in real-time. The development of convergent synthetic strategies, such as the pseudo four-component condensation reaction for phosphonopeptides, provides a template for efficiently creating complex this compound analogs. mdpi.com The synthesis of derivatives with enhanced biological potency, as seen with molecules like glycyrrhetinic acid, highlights the potential of creating novel synthetic analogues with improved activity. nih.gov

Synthetic StrategyDescriptionPotential Application for this compound
Automated SPPS Solid-Phase Peptide Synthesis (SPPS) using automated synthesizers for rapid and high-throughput production.Efficient synthesis of this compound and a library of its simple analogs for initial screening.
Chemo-enzymatic Synthesis Utilizes enzymes (e.g., ligases) to form the peptide bond, offering high specificity and mild reaction conditions."Green" synthesis of this compound; stereospecific incorporation of unnatural amino acids.
Convergent Synthesis Involves creating larger peptide fragments which are then joined together.Efficient assembly of complex this compound-containing peptides or conjugates. mdpi.com
Click Chemistry Employs highly efficient and specific reactions (e.g., azide-alkyne cycloaddition) to modify the peptide.Post-synthesis modification of this compound analogs with reporter tags (e.g., fluorophores) or other functional groups.
Native Chemical Ligation A specific technique for joining two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.Synthesis of larger polypeptides where a this compound motif is embedded.

Advanced Understanding of this compound's Role in Prebiotic Chemical Evolution

The simplicity of this compound makes it a plausible candidate for a molecule that could have existed on the early Earth. Research into prebiotic chemistry is increasingly focused on "systems chemistry," exploring how simple building blocks could have interacted to form more complex and functional molecules. nih.gov Future studies will aim to understand if and how this compound could have formed under plausible prebiotic conditions, such as on the surface of minerals like silica (B1680970) or in evaporating ponds. nasa.gov

A key research question is whether this compound could act as a primitive catalyst. The imidazole (B134444) side chain of histidine is a known catalyst for ester and amide bond hydrolysis. Investigating the catalytic activity of this compound in simple, prebiotic model reactions could provide insights into the emergence of protometabolic pathways. nih.gov Furthermore, the dipeptide's ability to chelate metal ions, a property conferred by the histidine residue, is of significant interest. Metal-dipeptide complexes could have served as early metalloenzymes, catalyzing a range of reactions necessary for the origin of life. nih.gov

Elucidation of Complex Intermolecular Networks Involving this compound in Model Systems

At a molecular level, the function of this compound is dictated by its interactions with its environment. Future research will employ a combination of advanced computational and experimental techniques to map these interactions in detail. Atomistic molecular dynamics simulations can be used to study the binding of this compound to model cell membranes, such as dipalmitoylphosphatidylcholine (DPPC) bilayers, revealing how it orients itself at the lipid-water interface and which specific interactions (e.g., hydrogen bonds with phosphate (B84403) or carbonyl groups) are dominant. researchgate.netrsc.org

These computational predictions can be validated and refined using experimental techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR). rsc.orgnih.gov Studies using model systems like reverse micelles can provide detailed information on how the peptide partitions between different micro-environments. nih.gov Understanding these intermolecular networks is crucial, as they underpin the dipeptide's biological roles, from acting as a chemical messenger to its potential use in drug delivery systems. nih.gov

Interaction TypeDescriptionRelevance to this compound
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Key for interaction with water, lipid headgroups, and other biomolecules. researchgate.netmdpi.com
Electrostatic Interactions Attraction or repulsion of charged species. The charge state of the N-terminus, C-terminus, and imidazole ring is pH-dependent.Governs interaction with charged membrane surfaces and other ions.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contributes to the overall binding affinity and specificity in molecular complexes.
Metal Coordination The imidazole ring of histidine and the terminal amino and carboxyl groups can coordinate with metal ions (e.g., copper, zinc).Forms the basis for its catalytic activity and potential antioxidant mechanisms. nih.govgoogle.com

Development of Advanced Bio-Inspired Catalytic Systems Utilizing this compound Motifs

The catalytic prowess of enzymes often stems from a few key amino acid residues within their active sites, with histidine being a frequent participant. This has spurred the field of bio-inspired catalysis, which seeks to create synthetic catalysts that mimic the efficiency and selectivity of natural enzymes. nih.govornl.gov The this compound motif is an ideal building block for such systems.

Future research will focus on immobilizing this compound or its analogs onto solid supports, such as nanoparticles or metal-organic frameworks (MOFs), to create stable and reusable heterogeneous catalysts. nih.govnih.gov These systems could be designed to catalyze specific organic reactions, such as hydrolysis or oxidation, under mild conditions. frontiersin.org By modifying the peptide or the support material, the catalyst's microenvironment can be fine-tuned to enhance substrate binding and transition state stabilization, mimicking the principles of enzymatic catalysis. researchgate.net Such bio-inspired catalysts could find applications in green chemistry, industrial synthesis, and the development of novel sensors.

Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Mapping involving this compound

Understanding the complete biological role of this compound requires a systems-level approach. The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides the tools to map the biochemical pathways in which this dipeptide participates. frontiersin.orgnih.gov While direct omics studies on this compound are nascent, future research will undoubtedly move in this direction.

For example, metabolomic studies can precisely quantify this compound levels in various tissues and fluids under different physiological or pathological conditions. By correlating these changes with proteomics and transcriptomics data, researchers can identify the enzymes responsible for its synthesis (e.g., carnosine synthase) and degradation, as well as the downstream signaling pathways it may influence. nih.govresearchgate.net Integrating these vast datasets requires sophisticated bioinformatics and machine learning approaches to uncover novel relationships and generate new hypotheses about the dipeptide's function. frontiersin.orgtechscience.com This integrated view is essential for moving beyond a one-molecule, one-function paradigm to a more holistic understanding of its role in cellular metabolism and signaling.

Innovative Analytical Tool Development for this compound Detection and Characterization in Complex Research Matrices

Progress in all areas of this compound research depends on the ability to accurately and sensitively detect and quantify it in complex samples, such as cell lysates, biofluids, or prebiotic reaction mixtures. A significant challenge is the high polarity of the dipeptide and its lack of a strong chromophore for UV-Vis detection. nih.gov

Future research will focus on refining and developing new analytical methods to overcome these challenges. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) has emerged as a powerful technique for separating and detecting polar molecules like this compound and its potential impurities. nih.govresearchgate.net The development of HILIC-MS/MS methods will allow for highly specific and sensitive quantification, even at very low concentrations. Furthermore, there is a need for new derivatization strategies to tag the dipeptide with fluorescent or electroactive labels, enabling detection by other analytical platforms. The creation of novel biosensors, perhaps using aptamers or engineered proteins that specifically bind to this compound, represents another exciting frontier for real-time monitoring of its dynamics in biological systems.

Analytical TechniquePrincipleApplication for this compound Analysis
HILIC-MS Hydrophilic Interaction Liquid Chromatography (HILIC) separates polar compounds, which are then detected by a mass spectrometer (MS).Quantification of this compound and its polar impurities in biological and food samples. nih.govresearchgate.net
Tandem MS (MS/MS) A two-stage mass analysis where a precursor ion is fragmented to produce product ions, providing structural information and high specificity.Unambiguous identification and quantification of this compound in complex matrices, distinguishing it from isomers.
NMR Spectroscopy Nuclear Magnetic Resonance (NMR) provides detailed information about the structure and chemical environment of atoms.Structural elucidation of this compound analogs and studying its non-covalent interactions in solution. nih.gov
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High-efficiency separation of this compound from other small peptides and amino acids.
Biosensors Devices that use a biological recognition element (e.g., enzyme, antibody, aptamer) coupled to a transducer.Potential for real-time, in-situ detection of this compound without extensive sample preparation.

Q & A

Q. What computational methods predict this compound’s bioavailability and toxicity?

  • Methodological Answer : Apply QSAR models (e.g., SwissADME) to predict logP, BBB permeability, and CYP450 interactions. Use molecular dynamics (GROMACS) to simulate membrane permeation. Validate with in vitro Caco-2 cell assays .

Guidance for Data Presentation

  • Tables : Include comparative tables for synthesis yields, stability data, or binding affinities (e.g., "Table 1: this compound Stability Under Varying pH Conditions"). Follow journal guidelines for formatting .
  • Supporting Information : Provide raw spectra, statistical code, and experimental protocols in supplementary files. Use hyperlinks for easy access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.